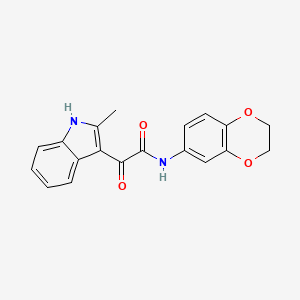

![molecular formula C27H20ClN3OS B2502318 N-(4-chlorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide CAS No. 922679-48-9](/img/structure/B2502318.png)

N-(4-chlorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

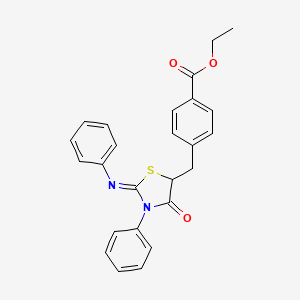

N-(4-chlorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C27H20ClN3OS and its molecular weight is 469.99. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationships and Metabolic Stability

N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a compound structurally similar to the one , has been investigated for its potent inhibitory activity against PI3Kα and mTOR, crucial for cancer treatment. Modifications to the benzothiazole ring were explored to improve metabolic stability, with alternatives like imidazopyridazine showing similar potency and reduced metabolic deacetylation, indicating potential avenues for developing more stable and effective therapeutic agents (Stec et al., 2011).

Spectroscopic and Quantum Mechanical Studies

Benzothiazolinone acetamide analogs, including compounds structurally related to the queried molecule, have undergone spectroscopic and quantum mechanical studies. These compounds demonstrated promising photovoltaic efficiency, suggesting their potential as photosensitizers in dye-sensitized solar cells (DSSCs). Their nonlinear optical (NLO) activity and interaction with ligand proteins like Cyclooxygenase 1 (COX1) have been analyzed, indicating their multifaceted applications in photovoltaics and molecular docking (Mary et al., 2020).

Corrosion Inhibition

Derivatives of acetamide have been synthesized and evaluated as corrosion inhibitors, highlighting the potential of N-(4-chlorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide in protecting metals from corrosion. These studies provide insights into the application of such compounds in industrial settings, particularly in acidic environments, to prolong the lifespan of metal components and structures (Yıldırım & Cetin, 2008).

Oxidation Reactivity

Research on the chemical oxidation of related acetamide compounds has generated multiple products, shedding light on the reactivity channels of such molecules. Understanding the oxidation behavior of these compounds can lead to the development of new chemical processes and the synthesis of novel compounds with diverse applications (Pailloux et al., 2007).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity .

Mode of Action

It is known that benzothiazole derivatives can inhibit the growth of mycobacterium tuberculosis .

Biochemical Pathways

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Result of Action

Benzothiazole derivatives have shown inhibitory concentrations against mycobacterium tuberculosis .

Biochemical Analysis

Biochemical Properties

It is believed to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

The effects of N-(4-chloro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide on cellular processes are still being explored. Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies are being conducted to determine its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Research is ongoing to determine how the effects of N-(4-chloro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide vary with different dosages in animal models. This includes studying any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Research is being conducted to identify any enzymes or cofactors that it interacts with, and to determine any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of N-(4-chloro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide within cells and tissues are currently being studied. This includes investigating any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes studying any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20ClN3OS/c28-22-14-7-15-23-25(22)30-27(33-23)31(18-19-9-8-16-29-17-19)26(32)24(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-17,24H,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVSHGFUZMYSFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(S4)C=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![(3-Chloro-5-methoxyphenyl)-[2-[3-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B2502238.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[2-(3-fluorophenyl)ethyl]amino}acetamide](/img/structure/B2502242.png)

![Methyl (1-{[(tert-butylcarbamoyl)amino]methyl}cyclohexyl)acetate](/img/structure/B2502249.png)

![4-[(2,6-dichloropyridin-3-yl)sulfonyl]-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2502252.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2502255.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2502256.png)